4-(4,5-Dinitroimidazol-1-yl)butan-2-one
Description
4-(4,5-Dinitroimidazol-1-yl)butan-2-one is a nitroimidazole derivative featuring a butan-2-one backbone substituted at the 4-position with a 4,5-dinitroimidazol-1-yl group.
Properties
CAS No. |
330965-06-5 |
|---|---|
Molecular Formula |
C7H8N4O5 |
Molecular Weight |
228.16 g/mol |
IUPAC Name |
4-(4,5-dinitroimidazol-1-yl)butan-2-one |
InChI |
InChI=1S/C7H8N4O5/c1-5(12)2-3-9-4-8-6(10(13)14)7(9)11(15)16/h4H,2-3H2,1H3 |
InChI Key |
OJPJTSHEUGRTGD-UHFFFAOYSA-N |
SMILES |
CC(=O)CCN1C=NC(=C1[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC(=O)CCN1C=NC(=C1[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share the butan-2-one core but differ in substituents, leading to distinct properties and applications:
Key Differences and Implications
- Reactivity : The nitro groups in this compound increase its sensitivity to shock and heat compared to the hydroxyl or methyl substituents in analogs like raspberry ketone .
Research Findings and Limitations
- Gaps in Evidence: No direct studies on this compound are cited. Comparisons rely on structural analogs and general nitroimidazole chemistry.
- Energetic Materials: Nitroimidazoles are known for high density and detonation performance, suggesting the target compound may share these traits.
- Biological Activity : Imidazole derivatives often exhibit antimicrobial or anticancer properties, but evidence for this specific compound is absent.
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